molecular formula C10H18N4 B8021540 N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine

N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8021540
M. Wt: 194.28 g/mol
InChI Key: YBGGSAPQKMTUAX-UHFFFAOYSA-N
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Description

N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclopentanone with ethylhydrazine, followed by cyclization with appropriate reagents to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as silver or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies. These include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-amine
  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-amine
  • 1-cyclopentyl-3-methyl-1H-pyrazole-4-amine

Uniqueness

N3-cyclopentyl-1-ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

3-N-cyclopentyl-1-ethylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-14-7-9(11)10(13-14)12-8-5-3-4-6-8/h7-8H,2-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGSAPQKMTUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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